9,9-Dihexyl-9H-fluorene-2,7-diyl)dimethanol
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Overview
Description
9,9-Dihexyl-9H-fluorene-2,7-diyl)dimethanol: is an organic compound belonging to the fluorene family It is characterized by the presence of two hexyl groups attached to the fluorene core, which enhances its solubility and processability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dihexyl-9H-fluorene-2,7-diyl)dimethanol typically involves the following steps:
Bromination: The starting material, fluorene, undergoes bromination to introduce bromine atoms at the 2 and 7 positions.
Alkylation: The brominated fluorene is then subjected to alkylation with hexyl bromide to introduce the hexyl groups at the 9 position.
Reduction: The resulting 9,9-Dihexyl-9H-fluorene-2,7-dibromide is reduced to form 9,9-Dihexyl-9H-fluorene.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce hydroxyl groups at the 2 and 7 positions, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,9-Dihexyl-9H-fluorene-2,7-diyl)dimethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology:
- Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine:
- Explored for drug delivery systems and as a component in diagnostic tools.
Industry:
- Utilized in the production of high-performance materials for electronic devices, including transistors and sensors.
Mechanism of Action
The mechanism of action of 9,9-Dihexyl-9H-fluorene-2,7-diyl)dimethanol is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in optoelectronic applications. The hexyl groups enhance its solubility and processability, allowing for better integration into various devices.
Comparison with Similar Compounds
- 9,9-Dioctyl-9H-fluorene-2,7-diyl)dimethanol
- 9,9-Dihexyl-2,7-dibromofluorene
- 9,9-Dihexylfluorene
Comparison:
- Solubility: The presence of hexyl groups in 9,9-Dihexyl-9H-fluorene-2,7-diyl)dimethanol enhances its solubility compared to compounds without such groups.
- Photophysical Properties: The compound exhibits unique photophysical properties, making it suitable for optoelectronic applications.
- Processability: The hexyl groups improve the processability of the compound, allowing for easier integration into devices.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[9,9-dihexyl-7-(hydroxymethyl)fluoren-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O2/c1-3-5-7-9-15-27(16-10-8-6-4-2)25-17-21(19-28)11-13-23(25)24-14-12-22(20-29)18-26(24)27/h11-14,17-18,28-29H,3-10,15-16,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUOKUJCNRFZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)CO)C3=C1C=C(C=C3)CO)CCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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